N-Methoxy-N-methylheptanamide

Description

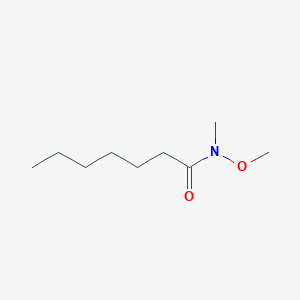

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylheptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-5-6-7-8-9(11)10(2)12-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBIAROJONVPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80545702 | |

| Record name | N-Methoxy-N-methylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104863-66-3 | |

| Record name | N-Methoxy-N-methylheptanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80545702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Methoxy-N-methylheptanamide (CAS: 104863-66-3)

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to N-Methoxy-N-methylheptanamide - A Modern Synthetic Workhorse

This compound, also known as a Weinreb amide, is a highly versatile reagent in organic chemistry.[1] Its significance lies in its ability to serve as a reliable precursor for the synthesis of ketones and aldehydes.[2][3][4] The unique structural feature of a methoxy and a methyl group on the amide nitrogen allows for controlled reactivity with organometallic reagents, overcoming the common issue of over-addition that plagues similar reactions with esters or acid chlorides.[2][5] This controlled reactivity has made this compound and other Weinreb amides indispensable tools in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][6]

Section 2: Physicochemical Properties and Safety

A clear understanding of the physical and chemical properties of this compound is crucial for its safe handling and effective use in synthesis.

| Property | Value |

| CAS Number | 104863-66-3 |

| Molecular Formula | C9H19NO2 |

| Molecular Weight | 173.25 g/mol [7][8] |

| Appearance | Colorless to pale yellow liquid[7] |

| Purity | Typically ≥98%[8] |

Safety and Handling: this compound should be handled in a well-ventilated chemical fume hood.[9] Personal protective equipment, including chemical-resistant gloves and safety goggles, is essential.[9] It is advisable to avoid heat, flames, and sparks, and to store the compound in a cool, dry place in a tightly sealed container.[9] In case of contact with skin or eyes, rinse immediately with plenty of water.[9]

Section 3: Synthesis of this compound

The most common and efficient method for synthesizing this compound involves the coupling of a heptanoic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[2][4]

Synthesis from Heptanoyl Chloride

A straightforward and widely used method starts from heptanoyl chloride.

Sources

- 1. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. nbinno.com [nbinno.com]

- 5. Weinreb Ketone Synthesis [organic-chemistry.org]

- 6. nbinno.com [nbinno.com]

- 7. CAS 104863-66-3: Heptanamide, N-methoxy-N-methyl- [cymitquimica.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. This compound | CAS#:104863-66-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to N-Methoxy-N-methylheptanamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

N-Methoxy-N-methylheptanamide, a prominent member of the Weinreb amide class of reagents, serves as a critical intermediate in modern organic synthesis. Its unique structural features allow for the controlled formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures with high precision. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, with a focus on the underlying chemical principles and practical experimental considerations that are vital for researchers in academia and the pharmaceutical industry. The stability and predictable reactivity of this Weinreb amide make it an invaluable tool for the construction of ketones, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and other fine chemicals.

Core Chemical and Physical Properties

This compound is identified by the CAS Number 104863-66-3.[1] Its molecular formula is C9H19NO2, corresponding to a molecular weight of approximately 173.25 g/mol .[2] While specific experimental data for some physical properties are not consistently available in the literature, key identifiers and computed values are summarized below.

| Property | Value | Source |

| CAS Number | 104863-66-3 | [1] |

| Molecular Formula | C9H19NO2 | [2] |

| Molecular Weight | 173.25 g/mol | [2] |

| IUPAC Name | This compound | |

| Boiling Point | Data not available | [3] |

| Density | Data not available | [3] |

| Solubility | Data not available | |

| Appearance | Typically a colorless to light yellow liquid | Inferred from homologs[4] |

Note: For the closely related homolog, N-Methoxy-N-methylhexanamide, the boiling point is reported to be in the range of 184°C to 189°C, and it is soluble in organic solvents but insoluble in water.[4]

Synthesis of this compound: A Robust Protocol

The synthesis of this compound, like other Weinreb amides, is most commonly achieved through the acylation of N,O-dimethylhydroxylamine or its hydrochloride salt. The choice of acylating agent is critical, with acyl chlorides being particularly effective due to their high reactivity. A typical and reliable method involves the reaction of heptanoyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

Experimental Protocol: Synthesis from Heptanoyl Chloride

Objective: To synthesize this compound from heptanoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Materials:

-

Heptanoyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or another suitable base like pyridine)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add triethylamine to the stirred solution.

-

In the addition funnel, prepare a solution of heptanoyl chloride in anhydrous dichloromethane.

-

Add the heptanoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

The use of an ice bath and slow addition of the acyl chloride is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

-

Anhydrous conditions are necessary as heptanoyl chloride is highly reactive towards water, which would lead to the formation of heptanoic acid.

-

The basic workup with sodium bicarbonate removes any unreacted starting materials and acidic byproducts.

Synthesis Workflow Diagram

Caption: General mechanism of ketone synthesis using a Weinreb amide.

Key Applications

The primary application of this compound is as a precursor to a wide variety of ketones. By varying the organometallic reagent (R'-MgX or R'-Li), a diverse range of ketones can be synthesized. This methodology is particularly valuable in multi-step syntheses where precise control over reactivity is paramount.

Example Application: Synthesis of a Dialkyl Ketone

A solution of this compound in an ethereal solvent such as tetrahydrofuran (THF) is cooled to a low temperature (typically -78 °C). A solution of the desired Grignard reagent (e.g., ethylmagnesium bromide) is then added slowly. The reaction is stirred at low temperature before being quenched with an acidic solution. This process yields the corresponding ketone (in this case, 3-nonanone) in high yield.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl and O-methyl groups, as well as signals corresponding to the heptanoyl chain. The N-methyl and O-methyl groups often appear as distinct singlets. Due to restricted rotation around the amide C-N bond, broadening of these signals or the appearance of rotamers at room temperature can sometimes be observed, especially in sterically hindered analogs. * ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon, as well as signals for the N-methyl, O-methyl, and the carbons of the alkyl chain. The chemical shift of the methoxy carbon can be a useful diagnostic tool. [5][6]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. [3]It is advisable to wear personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. [3]The compound may be harmful if inhaled, in contact with skin, or if swallowed. [3]Avoid exposure to heat, flames, and sparks, and store in a tightly closed container in a cool, dry place. [3]In case of fire, use a dry powder or carbon dioxide extinguisher. [3]

Conclusion

This compound is a versatile and highly effective reagent for the synthesis of ketones. Its predictable reactivity, stemming from the formation of a stable chelated intermediate, allows for clean and high-yielding transformations with a broad range of organometallic nucleophiles. The straightforward synthesis and reliable performance of this Weinreb amide have solidified its place as a valuable tool in the arsenal of synthetic chemists in both academic and industrial research, particularly in the field of drug development where the efficient construction of complex molecules is of paramount importance.

References

-

Chemsrc. This compound | CAS#:104863-66-3. [Link]

-

PubChem. N-Methoxy-N-methylhexanamide | C8H17NO2 | CID 13350946. [Link]

-

The Royal Society of Chemistry. Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

-

Reddy, K. L. R., et al. (2013). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Journal of Chemical Sciences, 125(6), 1335-1341. [Link]

-

SpectraBase. N-Methoxy-N-methyl-6,7-(isopropylidenedioxy)heptanamide. [Link]

-

PubChem. N-Methoxy-N-methylbutyramide. [Link]

-

Organic Syntheses. n-HEPTAMIDE. [Link]

-

Organic Chemistry Portal. Novel Sequential Process from N-Methoxyamides and Vinyl Grignard Reagents: New Synthesis of β-Aminoketones. [Link]

-

PubChem. N-Methoxy-N-methylacetamide. [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

-

Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(4), 859-868. [Link]

-

ResearchGate. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones | Request PDF. [Link]

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

-

MPG.PuRe. Supporting Information. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

The Royal Society of Chemistry. Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. [Link]

-

ResearchGate. New route for efficient synthesis of Imidoyl chloride containing molecules. [Link]

-

KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. [Link]

-

Semantic Scholar. N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto Weinreb Amides and Unsymmetrical Ketones. [Link]

-

ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

-

National Institute of Standards and Technology. Ethene, methoxy- - the NIST WebBook. [Link]

Sources

- 1. This compound | 104863-66-3 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | CAS#:104863-66-3 | Chemsrc [chemsrc.com]

- 4. Buy N-Methoxy-N-methylhexanamide (EVT-390473) | 64214-56-8 [evitachem.com]

- 5. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

N-Methoxy-N-methylheptanamide structure and formula

An In-Depth Technical Guide to N-Methoxy-N-methylheptanamide: Structure, Synthesis, and Application

Abstract

This compound, a prominent member of the Weinreb amide class of reagents, is a versatile intermediate in modern organic synthesis. Its structure uniquely prevents the common problem of over-addition by organometallic reagents in acylation reactions, enabling the high-yield synthesis of ketones and aldehydes. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis from common starting materials, and its principal application in the Weinreb ketone synthesis. The mechanistic underpinnings of its stability and reactivity are explored, and its predicted spectroscopic characteristics are detailed to aid in its identification and characterization. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this valuable synthetic tool.

Introduction to this compound

This compound, also known as a Weinreb amide, is a tertiary amide featuring a methoxy group attached to the nitrogen atom. This structural feature is central to its synthetic utility. The synthesis of ketones from carboxylic acid derivatives is a fundamental transformation, but it is often complicated by the reactivity of the ketone product, which can be attacked by a second equivalent of the organometallic nucleophile to yield a tertiary alcohol.

In 1981, Steven Nahm and Steven M. Weinreb reported that N-methoxy-N-methylamides react cleanly with Grignard and organolithium reagents to produce ketones without the formation of tertiary alcohol byproducts.[1] This discovery introduced a robust and widely adopted solution to the over-addition problem.[2][3] The key to this controlled reactivity is the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][3] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup, thus protecting it from further reaction. This compound is the Weinreb amide derivative of heptanoic acid and is used to synthesize various heptyl ketones.

Physicochemical and Predicted Spectroscopic Properties

The fundamental properties of this compound are summarized below.

Physicochemical Data

| Property | Value | References |

| CAS Number | 104863-66-3 | [4][5] |

| Molecular Formula | C₉H₁₉NO₂ | [2] |

| Molecular Weight | 173.25 g/mol | [6] |

| Appearance | Typically a liquid or low-melting solid | (Inferred) |

| Purity | Commercially available up to 98% | |

| SMILES | CCCCCCC(=O)N(C)OC | [5] |

| InChI Key | KEBIAROJONVPPL-UHFFFAOYSA-N |

Predicted Spectroscopic Characterization

Disclaimer: Experimental spectral data for this compound is not widely available in public databases. The following characterization is predicted based on its chemical structure and comparison with analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aliphatic chain and the N-methoxy-N-methyl group.

-

~3.7 ppm (s, 3H): A singlet corresponding to the three protons of the N-methoxy group (N-O-CH₃ ).

-

~3.2 ppm (s, 3H): A singlet corresponding to the three protons of the N-methyl group (N-CH₃ ). Note: Due to restricted rotation around the amide C-N bond, this signal, along with the N-methoxy signal, may appear broadened at room temperature.

-

~2.4 ppm (t, 2H): A triplet for the two protons on the carbon alpha to the carbonyl group (-CH₂ -C=O).

-

~1.6 ppm (quintet, 2H): A multiplet for the two protons on the beta carbon (-CH₂ -CH₂-C=O).

-

~1.3 ppm (m, 6H): A complex multiplet for the remaining six protons of the methylene groups in the alkyl chain.

-

~0.9 ppm (t, 3H): A triplet for the terminal methyl group of the heptanoyl chain (CH₃ -CH₂-).

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

~175 ppm: The carbonyl carbon (C=O).

-

~61 ppm: The N-methoxy carbon (N-O-C H₃).

-

~34 ppm: The alpha-carbon of the heptanoyl chain (-C H₂-C=O).

-

~32 ppm: The N-methyl carbon (N-C H₃).

-

~31, 29, 25, 22 ppm: Signals for the other methylene carbons in the alkyl chain.

-

~14 ppm: The terminal methyl carbon of the alkyl chain.

-

-

IR (Infrared) Spectroscopy:

-

~1660-1680 cm⁻¹: A strong absorption band characteristic of the tertiary amide C=O (carbonyl) stretching vibration.

-

~2850-2960 cm⁻¹: Multiple C-H stretching bands from the aliphatic chain.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 173.

-

Fragmentation: Common fragmentation patterns would involve cleavage of the alkyl chain and fragmentation around the amide group.

-

Synthesis of this compound

The most direct and common synthesis of this compound involves the acylation of N,O-dimethylhydroxylamine with an activated derivative of heptanoic acid, typically heptanoyl chloride.

Causality Behind Experimental Choices

-

Starting Material: Heptanoyl chloride is used because the chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

-

Nucleophile: N,O-dimethylhydroxylamine hydrochloride is the stable, commercially available salt form of the nucleophile.

-

Base: A non-nucleophilic base, such as pyridine or triethylamine, is required to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants without participating in the reaction.

-

Temperature: The reaction is typically run at 0 °C initially to control the exothermic reaction between the highly reactive acid chloride and the amine.

-

Workup: An aqueous workup is essential to remove the hydrochloride salt of the base and any remaining water-soluble impurities. A dilute acid wash (e.g., HCl) removes excess base, a bicarbonate wash neutralizes the acid, and a brine wash helps to remove water from the organic layer.

Experimental Protocol: Synthesis from Heptanoyl Chloride

-

Reaction Setup: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.05 equivalents) and dichloromethane (DCM). Cool the resulting slurry to 0 °C in an ice bath.

-

Base Addition: Slowly add a suitable base, such as pyridine or triethylamine (2.2 equivalents), to the stirred slurry.

-

Acylating Agent Addition: Dissolve heptanoyl chloride (1.0 equivalent) in DCM and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quenching and Workup: Cool the mixture back to 0 °C and slowly add water to quench the reaction. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is typically purified by vacuum distillation or silica gel column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Application in Weinreb Ketone Synthesis

The primary and most valuable application of this compound is as a substrate in the Weinreb ketone synthesis.[2][3] This method allows for the formation of a C-C bond by reacting the amide with an organometallic reagent (e.g., Grignard or organolithium) to produce a ketone in high yield.

Reaction Mechanism

The success of the Weinreb synthesis lies in the stability of the intermediate formed after the initial nucleophilic attack.

-

Nucleophilic Addition: The organometallic reagent (R'-M) attacks the electrophilic carbonyl carbon of the Weinreb amide.

-

Intermediate Stabilization: This forms a tetrahedral intermediate. The key feature is that the metal cation (MgX⁺ or Li⁺) is chelated by both the newly formed anionic oxygen and the oxygen of the N-methoxy group.

-

Stability: This five-membered chelated ring is remarkably stable at low temperatures. It does not readily collapse to eliminate the N-methoxy-N-methyl group. This stability prevents the formation of a ketone in the presence of unreacted organometallic reagent, thereby inhibiting a second nucleophilic attack (over-addition).

-

Hydrolysis (Workup): Upon the addition of a protic source (e.g., aqueous acid) during workup, the chelate is broken, and the intermediate hydrolyzes to yield the final ketone product.

Mechanistic Diagram

Caption: Mechanism of the Weinreb ketone synthesis.

Experimental Protocol: Synthesis of 2-Octanone

-

Reaction Setup: Add this compound (1.0 equivalent) to a flame-dried, three-neck flask under a nitrogen atmosphere. Dissolve it in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C or -78 °C (dry ice/acetone bath) for optimal control.

-

Grignard Addition: Slowly add methylmagnesium bromide (CH₃MgBr, 1.1-1.2 equivalents, as a solution in ether or THF) via syringe or dropping funnel to the stirred solution.

-

Reaction: Stir the mixture at the low temperature for 1-2 hours, or until the starting amide is consumed (monitor by TLC).

-

Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution while the flask is still in the cooling bath.

-

Extraction: Allow the mixture to warm to room temperature. Add diethyl ether and transfer to a separatory funnel. Wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting crude 2-octanone by silica gel chromatography or distillation.

Safety and Handling

This compound is a chemical intended for laboratory use and should be handled with appropriate care.

-

Hazards: It may be harmful if swallowed, inhaled, or in contact with skin.[4]

-

Personal Protective Equipment (PPE): Always handle in a chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[4]

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

In case of exposure:

-

Skin contact: Immediately wash with copious amounts of water.

-

Eye contact: Flush eyes with water for at least 15 minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Wash out the mouth with water.

-

In all cases of significant exposure, seek medical attention.[4]

-

-

Incompatibilities: Avoid strong oxidizing agents.[4]

Conclusion

This compound stands as a testament to the power of rational reagent design in organic chemistry. By incorporating the N-methoxy group, it provides a reliable and high-yielding pathway to ketones from carboxylic acid derivatives, elegantly circumventing the pervasive issue of over-addition by organometallic reagents. Its straightforward synthesis and robust performance have solidified its role as a valuable tool for chemists in academic and industrial research, particularly in the fields of natural product synthesis and pharmaceutical development. A thorough understanding of its properties, preparation, and mechanism of action is essential for its effective application.

References

-

PubChem. N-Methoxy-N-methylhexanamide. Available at: [Link]

-

Chemsrc. This compound | CAS#:104863-66-3. Available at: [Link]

-

Wikipedia. Weinreb ketone synthesis. Available at: [Link]

-

SpectraBase. N-Methoxy-N-methyl-6,7-(isopropylidenedioxy)heptanamide. Available at: [Link]

-

Organic Chemistry Portal. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. Available at: [Link]

-

Semantic Scholar. N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Available at: [Link]

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.

-

Organic Syntheses. N-Methoxy-N-methylcyanoformamide. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research. Available at: [Link]

-

KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Available at: [Link]

-

Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available at: [Link]

- Singh, J., & Weinreb, S. M. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW.

Sources

An In-depth Technical Guide to the Synthesis of N-Methoxy-N-methylheptanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methoxy-N-methylheptanamide, a Weinreb amide, is a crucial intermediate in modern organic synthesis, prized for its ability to facilitate the controlled formation of ketones and aldehydes. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the mechanistic underpinnings of the reactions and offering detailed, field-tested protocols. We will explore the synthesis from both heptanoic acid and heptanoyl chloride, evaluating the advantages and considerations of each pathway. This document is intended to serve as a practical resource for researchers in academic and industrial settings, enabling robust and efficient synthesis of this compound for applications in pharmaceutical development and complex molecule synthesis.

Introduction: The Significance of Weinreb Amides in Synthetic Chemistry

The advent of the Weinreb amide, or N-methoxy-N-methylamide, by Steven M. Weinreb and Steven Nahm in 1981, marked a significant advancement in the controlled synthesis of carbonyl compounds.[1][2] The primary advantage of utilizing a Weinreb amide, such as this compound, lies in its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate.[3] This stability prevents the common issue of over-addition, which often leads to the formation of undesired tertiary alcohols when reacting organometallics with other acyl compounds like esters or acid chlorides.[1][4] The subsequent acidic workup of this stable intermediate reliably yields the desired ketone. Furthermore, reduction of the Weinreb amide with hydride reagents like lithium aluminum hydride (LiAlH₄) provides a direct route to aldehydes.[1][3]

This unique reactivity profile has established this compound and other Weinreb amides as indispensable tools in the synthesis of complex natural products and active pharmaceutical ingredients.[1][5] This guide will focus on the practical synthesis of this compound, a valuable building block in various synthetic endeavors.

Mechanistic Foundation of Weinreb Amide Synthesis

The formation of a Weinreb amide, irrespective of the starting material, hinges on the acylation of N,O-dimethylhydroxylamine. The stability of the resulting amide towards further nucleophilic attack by organometallic reagents is attributed to the formation of a chelated five-membered cyclic intermediate. This intermediate is stable at low temperatures and only collapses to the corresponding ketone upon acidic workup.

Figure 1: General reaction pathway for the formation and utility of a Weinreb amide.

Synthetic Routes to this compound

There are two primary and highly efficient routes for the synthesis of this compound: starting from heptanoic acid or from the more reactive heptanoyl chloride.

Synthesis from Heptanoic Acid

The direct conversion of a carboxylic acid to a Weinreb amide requires the use of a coupling agent to activate the carboxyl group, facilitating the nucleophilic attack by N,O-dimethylhydroxylamine.[1][6] This method is often preferred due to the wider commercial availability and lower cost of carboxylic acids compared to their corresponding acyl chlorides. A variety of coupling reagents can be employed, each with its own advantages and drawbacks.[1]

Common Coupling Agents for Weinreb Amide Synthesis from Carboxylic Acids:

| Coupling Agent | Byproducts | Advantages | Disadvantages |

| Carbodiimides (e.g., DCC, EDC) | Ureas | Readily available, effective | Byproduct removal can be difficult |

| Triazine Derivatives (e.g., DMT-MM) | Morpholine derivatives | High yields, mild conditions | Can be moisture sensitive |

| Phosphonium Salts (e.g., BOP, PyBOP) | Phosphine oxides | High reactivity, low racemization | Expensive, byproduct removal |

| Uronium Salts (e.g., HBTU, HATU) | Tetramethylurea | High efficiency, rapid reactions | Costly |

| 1,1'-Carbonyldiimidazole (CDI) | Imidazole, CO₂ | Gaseous byproduct, easy workup | Moisture sensitive |

This protocol utilizes 1,1'-carbonyldiimidazole (CDI) as the coupling agent, which offers the advantage of a straightforward workup as the primary byproduct is gaseous carbon dioxide.[7]

Materials:

-

Heptanoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (TEA) or another suitable base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add heptanoic acid (1.0 eq) and anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add CDI (1.1 eq) portion-wise to the stirred solution. Effervescence (CO₂ evolution) should be observed.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the formation of the acylimidazole intermediate is complete (can be monitored by TLC).

-

In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in a minimal amount of water and neutralize with triethylamine (1.1 eq). Extract the free amine into DCM. Alternatively, and more commonly, the hydrochloride salt is used directly in the next step with the addition of a base.

-

Cool the initial reaction mixture back to 0 °C and add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) followed by the slow addition of triethylamine (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by silica gel column chromatography if necessary.

Figure 2: Synthesis of this compound from heptanoic acid via an acylimidazole intermediate.

Synthesis from Heptanoyl Chloride

Starting from the acyl chloride is often a more direct and rapid method, as the acyl chloride is already highly activated towards nucleophilic attack.[1] This route obviates the need for a coupling agent but requires the initial preparation of heptanoyl chloride from heptanoic acid, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Materials:

-

Heptanoyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pyridine or triethylamine (2.2 eq) to the suspension and stir for 15-30 minutes.

-

In a separate dropping funnel, dissolve heptanoyl chloride (1.0 eq) in anhydrous DCM.

-

Add the heptanoyl chloride solution dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify by silica gel column chromatography if necessary.

Figure 3: Direct synthesis of this compound from heptanoyl chloride.

Safety and Handling Precautions

-

Coupling Agents: Many coupling agents are irritants and sensitizers.[6] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

N,O-Dimethylhydroxylamine Hydrochloride: This compound is hazardous and should be handled with care, using appropriate PPE.[6]

-

Acyl Chlorides: Heptanoyl chloride is corrosive and lachrymatory. It reacts violently with water. All manipulations should be carried out in a fume hood with appropriate PPE.

-

Solvents: Dichloromethane is a suspected carcinogen. Use in a well-ventilated area and with appropriate protective measures.

-

Bases: Pyridine and triethylamine are flammable and have strong, unpleasant odors. They are also corrosive. Handle in a fume hood.

Conclusion

The synthesis of this compound is a well-established and reliable process, with robust protocols available from both carboxylic acid and acyl chloride precursors. The choice of starting material will often depend on factors such as cost, availability, and the scale of the reaction. The direct coupling from heptanoic acid offers operational simplicity for smaller scales, while the acyl chloride route may be more economical for larger-scale production where the preparation of the acyl chloride is integrated into the process. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for a wide range of applications.

References

- TutorChase. How do you prepare a Weinreb amide?.

- Wikipedia. Weinreb ketone synthesis.

- Oriental Journal of Chemistry.

- The Science Behind Ketone Synthesis: The Weinreb Amide Approach.

- Organic Chemistry Portal.

- ChemicalBook. N-Methoxy-N-MethylcycloheptanecarboxaMide synthesis.

- Google Patents.

- Recent Developments in Weinreb Synthesis and their Applic

- ChemicalBook. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.

- A facile one-pot synthesis of weinreb amides

- Organic Syntheses. N-Methoxy-N-methylcyanoformamide.

- Organic Syntheses Procedure. N-Methoxy-N-methylcyanoformamide.

- KoreaScience.

- Chemsrc. This compound | CAS#:104863-66-3.

- Organic Syntheses Procedure. n-HEPTAMIDE.

- ChemSpider Synthetic Pages.

- ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3 [wisdomlib.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 6. tutorchase.com [tutorchase.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-depth Technical Guide to the Safe Handling of N-Methoxy-N-methylheptanamide

Introduction: The Utility and Precautionary Principles of Weinreb Amides

N-Methoxy-N-methylheptanamide, a member of the Weinreb-Nahm amide class, is a versatile intermediate in modern organic synthesis. Its prevalence in multi-step syntheses, particularly in the pharmaceutical and fine chemical industries, stems from its unique reactivity profile. Weinreb amides react cleanly with organometallic reagents like Grignard or organolithium compounds to yield ketones, arresting the reaction at the ketone stage without the common side-reaction of over-addition to form a tertiary alcohol.[1] This reliability makes them invaluable tools for researchers and drug development professionals.[2]

However, this utility necessitates a thorough understanding of the compound's potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established chemical safety principles. It is designed not as a rigid set of rules, but as a self-validating system of protocols where the rationale behind each precaution is made clear, empowering scientists to build a culture of safety in their laboratories.

Section 1: Chemical and Physical Properties

A foundational aspect of safe handling is understanding the intrinsic properties of the substance. While comprehensive, peer-reviewed data for this specific molecule is sparse, information can be aggregated from supplier safety data sheets and extrapolated from structurally similar Weinreb amides.

| Property | Value | Source |

| CAS Number | 104863-66-3 | [3] |

| Molecular Formula | C₉H₁₉NO₂ | [3][4] |

| Molecular Weight | 173.25 g/mol | [3][4] |

| Appearance | Not specified; likely a liquid at room temperature. | [3] |

| Purity | Typically ≥98% for laboratory use. | [4] |

| Boiling Point | Data not available. | [3] |

| Flash Point | Data not available; similar Weinreb amides are flammable.[5][6][7] | [3] |

| Density | Data not available. | [3] |

| Solubility | Soluble in water. | [7] |

Section 2: Hazard Identification and Risk Assessment

Based on available Safety Data Sheets (SDS), this compound is classified as a hazardous chemical.[3] The primary routes of exposure and associated hazards are outlined below.

Summary of Hazards:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]

-

Reactivity: Incompatible with strong oxidizing agents.[3] It should also be noted that highly basic reagents can induce an elimination side reaction with Weinreb amides.[1][8]

-

Combustibility: While the flash point is not specified, the compound should be treated as potentially combustible. Conditions to avoid include heat, flames, and sparks.[3] Many similar, smaller Weinreb amides are classified as flammable liquids.[6]

Hazardous Combustion Products: In the event of a fire, thermal decomposition can produce toxic gases, including carbon monoxide (CO) and nitrogen oxides (NOx).[3]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. Engineering controls provide the first line of defense, supplemented by appropriate PPE.

Engineering Controls: The Primary Barrier

The causality behind using engineering controls is to contain the chemical at its source, minimizing the concentration of airborne contaminants in the researcher's breathing zone.

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.[3] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation exposure and potential splashes.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential to protect from direct contact. The selection of PPE should be a deliberate process based on the specific tasks being performed.

-

Eye Protection: Chemical safety goggles are mandatory at all times.[3] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves.[3] Nitrile gloves are a common choice for general laboratory work, but it is best practice to consult a glove compatibility chart for the specific chemical or solvent system being used. Gloves should be inspected before use and replaced immediately if contaminated or damaged.

-

Skin and Body Protection: A standard laboratory coat should be worn, fully buttoned, to protect skin and clothing.[3] For tasks with a higher risk of spills, a chemically resistant apron may be appropriate.

-

Respiratory Protection: When engineering controls are properly used, respiratory protection is typically not required. However, in the event of a large spill or failure of the primary engineering controls, an approved mask or respirator should be used.[3] All personnel who may need to use a respirator must be properly fit-tested and trained.[9]

Section 4: Safe Handling and Storage Procedures

Adherence to standardized protocols is essential for preventing accidents and ensuring experimental reproducibility.

Standard Operating Protocol for Handling

This protocol is designed as a self-validating system; each step is a checkpoint for the next.

-

Pre-Handling Assessment:

-

Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

-

Assemble all necessary equipment (glassware, reagents, spill kit) within the fume hood to minimize movement in and out of the containment area.

-

Don all required PPE as determined by the workflow in Figure 1.

-

-

Chemical Handling:

-

Handle the product under the close supervision of personnel qualified in the use of potentially hazardous chemicals.[3]

-

Use non-sparking tools and explosion-proof equipment if large quantities are being handled, given the flammability of similar compounds.[11]

-

Keep the container tightly closed when not in use to prevent the release of vapors.[6][12]

-

Avoid generating aerosols or mists.

-

-

Post-Handling:

Storage Requirements

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area away from direct sunlight.[12]

-

Container: Keep the container tightly closed in its original vessel.[3][12] This prevents contamination and potential degradation from atmospheric moisture, which can be an issue for some reagents.[13]

-

Incompatibilities: Segregate from strong oxidizing agents, heat, sparks, and open flames.[3][6]

Section 5: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

-

Inhalation: If inhaled, immediately remove the person to fresh air.[3] If breathing is difficult or symptoms persist, seek medical attention.[3][14]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected skin area with copious amounts of water for at least 15 minutes.[3] If irritation develops or persists, seek medical attention.[3]

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids to ensure adequate flushing.[3] Seek immediate medical attention.[3][14]

-

Ingestion: Wash out the mouth with water.[3] Do not induce vomiting. Seek immediate medical attention.[3]

Spill and Leak Response

A calm and methodical response to a spill is essential to prevent it from escalating.

-

Evacuate & Alert: Evacuate non-essential personnel from the immediate area. Alert nearby colleagues and the laboratory supervisor.

-

Control Ignition Sources: If the material is considered flammable, extinguish all nearby flames and turn off spark-producing equipment.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain & Clean:

-

Wearing appropriate PPE (including respiratory protection if outside a fume hood), contain the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[3][15]

-

Do not allow the material to enter drains or water courses.[3][15]

-

Carefully sweep up the absorbed material and place it into a suitable, tightly closed container for disposal.[3]

-

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Section 6: Disposal Considerations

Chemical waste must be managed responsibly to protect the environment.

-

Procedure: Arrange for disposal as special waste through a licensed disposal company.[3] This should be done in consultation with local waste disposal authorities and in accordance with all national and regional regulations.[3]

-

Containers: Do not dispose of the chemical in its original container if it is to be reused. Use designated hazardous waste containers. Do not mix with other waste streams unless explicitly permitted.

Section 7: Toxicological and Ecotoxicological Information

-

Toxicology: Specific toxicological data for this compound is not available in the public domain.[3] However, it is categorized as harmful by inhalation, in contact with skin, and if swallowed.[3] The absence of data means the compound has not been thoroughly investigated, and it should be handled with the assumption that it is toxic.

-

Ecotoxicology: No data is available on the ecological effects of this compound.[3] As a precaution, it must be prevented from entering drains, soil, or water systems.[3]

References

-

This compound Safety Data Sheet. Chemsrc. [Link]

-

N-Methoxy-N-methylcyanoformamide - Organic Syntheses. Organic Syntheses. [Link]

-

N-Methoxy-N-methylacetamide. PubChem, National Institutes of Health. [Link]

-

METHOXY MELONAL Safety Data Sheet. directpcw. [Link]

-

N-Methoxy-N-methylhexanamide. PubChem, National Institutes of Health. [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health. [Link]

-

A New Mode of Reactivity of N-Methoxy-N-methylamides with Strongly Basic Reagents. ResearchGate. [Link]

-

Weinreb ketone synthesis. Wikipedia. [Link]

-

What IS the Weinreb Amide?. YouTube. [Link]

-

First Aid Procedures for Chemical Hazards. NIOSH, Centers for Disease Control and Prevention. [Link]

-

in the chemical literature: Weinreb amides. YouTube. [Link]

-

Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | CAS#:104863-66-3 | Chemsrc [chemsrc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. N-Methoxy-N-methylacetamide | C4H9NO2 | CID 537505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. gerpac.eu [gerpac.eu]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 13. orgsyn.org [orgsyn.org]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. directpcw.com [directpcw.com]

An In-depth Technical Guide to the Material Safety and Handling of N-Methoxy-N-methylheptanamide

Welcome to this comprehensive guide on N-Methoxy-N-methylheptanamide (CAS No. 104863-66-3). As a specialized Weinreb amide, this reagent is a cornerstone in modern organic synthesis, prized for its ability to facilitate the clean and high-yield formation of ketones from highly reactive organometallic reagents.[1][2] Its utility, however, necessitates a deep and practical understanding of its material properties and safety profile. This document moves beyond a simple recitation of safety data sheet (MSDS) sections. Instead, it serves as a technical whitepaper designed for the practicing researcher, bridging the gap between raw safety data and its practical application in a high-stakes R&D environment. We will explore not just the "what" of safety protocols but the fundamental "why," ensuring that every experimental choice is part of a self-validating system of safety and efficacy.

Chapter 1: Core Chemical Identity and Physicochemical Profile

This compound is a tertiary amide derivative that belongs to the class of N,O-dimethylhydroxylamides, more commonly known as Weinreb amides.[1] Its structure is key to its synthetic utility; the N-methoxy group forms a stable, chelated tetrahedral intermediate upon reaction with organometallics, which resists the common problem of over-addition and subsequent tertiary alcohol formation.[2][3] This chelation is the mechanistic underpinning of its value, allowing for the controlled synthesis of ketones.[4]

A precise understanding of its physical properties is the foundation of safe handling and experimental design. While exhaustive experimental data for this specific compound is not always publicly available, we can compile its known characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 104863-66-3 | [5][6][7] |

| Molecular Formula | C₉H₁₉NO₂ | [5][6] |

| Molecular Weight | 173.25 g/mol | [6] |

| Appearance | Not specified; likely a liquid or low-melting solid | [7] |

| Purity | Typically ≥98% for research grades | [5] |

| Boiling Point | No data available | [7] |

| Melting Point | No data available | [7] |

| Density | No data available | [7] |

| Storage | Sealed in a dry place, at room temperature | [8] |

Note: The absence of specific data points like boiling point requires researchers to handle the substance with the assumption that it may have a low vapor pressure and to control heating carefully during any distillation or high-temperature reactions.

Chapter 2: Hazard Identification and Proactive Risk Mitigation

Based on available safety data, this compound is classified as a hazardous chemical.[7] The primary routes of exposure and associated hazards are crucial to understand for developing appropriate risk mitigation strategies.

-

Acute Toxicity: The compound is considered harmful if swallowed, in contact with skin, or if inhaled.[7] This broad-spectrum toxicity necessitates a multi-faceted approach to personal protection.

-

Reactivity Hazards: While generally stable, it is incompatible with strong oxidizing agents.[7] Like most organic molecules, it poses a fire risk and should be kept away from heat, flames, and sparks.[7] Hazardous combustion products include toxic gases such as carbon monoxide and nitrogen oxides.[7]

A logical visualization of these hazards helps in creating a quick-reference mental model for daily lab work.

Caption: Hazard profile for this compound.

Chapter 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are superior to reliance on PPE alone. For this compound, the following are not recommendations but mandatory operating conditions.

-

Engineering Controls:

-

Chemical Fume Hood: All handling of this substance, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[7] This is the primary defense against the inhalation hazard.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors.[9]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required at all times.[7] A face shield should be used if there is a risk of splashing, particularly during transfers or reaction workups.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Gloves should be inspected before use and changed immediately if contamination is suspected.[7]

-

Body Protection: A laboratory coat must be worn.[7] For larger-scale operations, a chemical-resistant apron is advisable.

-

Caption: Mandatory PPE for all handling procedures.

Chapter 4: A Self-Validating Experimental Workflow: Ketone Synthesis

Here, we integrate safety protocols directly into a standard experimental procedure for the use of this compound. This demonstrates how a thorough understanding of the MSDS informs a safe and effective reaction design.

Objective: To synthesize heptan-2-one via the reaction of this compound with methylmagnesium bromide (a Grignard reagent).

Methodology:

-

Reactor Setup (Inert Atmosphere):

-

Step 1.1: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a pressure-equalizing dropping funnel, and a nitrogen inlet connected to a bubbler.

-

Causality: The Grignard reagent is highly reactive with atmospheric water and oxygen. An inert atmosphere is critical for reaction success and prevents uncontrolled side reactions. Flame-drying removes adsorbed water from the glassware.[10]

-

-

Reagent Preparation & Transfer:

-

Step 2.1: Inside a chemical fume hood, dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Step 2.2: Transfer this solution to the dropping funnel via a cannula or syringe.

-

Causality: Performing all transfers in a fume hood mitigates the inhalation risk.[7] Using anhydrous solvent is crucial for the integrity of the organometallic reagent.

-

-

Reaction Execution:

-

Step 3.1: Cool the flask containing the Grignard reagent (1.1 equivalents in THF) to 0°C using an ice-water bath.

-

Step 3.2: Add the solution of this compound dropwise from the funnel over 30-60 minutes, ensuring the internal temperature does not rise significantly.

-

Causality: The reaction is exothermic. Slow, controlled addition at a reduced temperature prevents thermal runaways and improves selectivity.[3] The stable chelated intermediate is formed at this stage.[2]

-

-

Quenching and Work-up:

-

Step 4.1: Once the reaction is complete, slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction while still at 0°C.

-

Causality: Quenching is highly exothermic and can release flammable gases. A slow, controlled addition of a mild acid like NH₄Cl hydrolyzes the intermediate and neutralizes the excess Grignard reagent more safely than adding pure water.

-

Step 4.2: Transfer the mixture to a separatory funnel for extraction with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine.

-

Causality: This step isolates the desired ketone product from the aqueous phase and inorganic salts.

-

-

Purification and Waste Disposal:

-

Step 5.1: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Step 5.2: Purify the crude product by silica gel chromatography if necessary.

-

Step 5.3: Dispose of all chemical waste, including aqueous layers and contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.[7]

-

Caption: A self-validating workflow for Weinreb ketone synthesis.

Chapter 5: Emergency Response Protocols

In the event of accidental exposure, immediate and correct action is vital.

-

Inhalation: Remove the individual to fresh air immediately. If symptoms such as dizziness or respiratory irritation persist, seek urgent medical attention.[7]

-

Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] If skin irritation develops or persists, seek medical attention.

-

Eye Contact: Flush the eyes immediately with large amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[7]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

-

Fire: In case of a fire, use dry powder or carbon dioxide extinguishers.[7] Firefighters should wear self-contained breathing apparatus to protect against hazardous combustion products like carbon monoxide and nitrogen oxides.[7]

Chapter 6: Stability, Storage, and Disposal

-

Stability and Reactivity: The compound is stable under recommended storage conditions. It is crucial to avoid contact with strong oxidizing agents, which can lead to vigorous reactions.[7]

-

Storage: Store in a tightly closed container in a dry, well-ventilated area.[8]

-

Disposal: this compound and its containers must be disposed of as hazardous waste. This should be done through a licensed disposal company, in strict accordance with all national and local regulations.[7] Under no circumstances should this material be allowed to enter drains or water courses.[7]

This guide provides a framework for the safe and effective use of this compound. By understanding the chemical principles behind its reactivity and the rationale for each safety protocol, researchers can confidently leverage this powerful synthetic tool while maintaining the highest standards of laboratory safety.

References

-

This compound . CymitQuimica.

-

This compound . Sapphire Bioscience.

-

This compound 104863-66-3 wiki . Guidechem.

-

This compound | CAS#:104863-66-3 . Chemsrc.

-

N-Methoxy-N-methylhexanamide | C8H17NO2 | CID 13350946 . PubChem, National Center for Biotechnology Information.

-

104863-66-3|this compound . BLD Pharm.

-

This compound | 104863-66-3 . ChemicalBook.

-

SAFETY DATA SHEET: N-Methoxy-N-methylbutyramide . TCI Chemicals.

-

Weinreb Ketone Synthesis . TCI EUROPE N.V.

-

Weinreb ketone synthesis . Wikipedia.

-

Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction . Organic Chemistry Portal.

-

N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS . Semantic Scholar.

-

N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS . Nahm, S., & Weinreb, S. M. (1981). Tetrahedron Letters, 22(39), 3815-3818.

-

Exploring the Synthesis and Applications of N-Methoxy-N-methylbenzamide in Chemical Research . NINGBO INNO PHARMCHEM CO.,LTD.

-

SAFETY DATA SHEET . Sigma-Aldrich.

-

N-Methoxy-N-methylcyanoformamide . Organic Syntheses, 2017, 94, 184-197.

-

CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW . Organic Preparations and Procedures International, 25(1), 15-40.

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents . Bulletin of the Korean Chemical Society, 2004, 25(10), 1471-1473.

-

N-Methoxy-N-methylisobutyramide Safety Data Sheet . AK Scientific, Inc.

-

N-Methoxy-N-methylcyanoformamide - Organic Syntheses Procedure . Organic Syntheses.

-

Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds . Molecules, 2023, 28(15), 5849.

-

4-Fluoro-N-methoxy-N-methylbenzamide - Safety Data Sheet . ChemicalBook.

-

N-Methoxy-N-Methylcyanoformamide . ResearchGate.

-

A fatal poisoning with 5-methoxy-N,N-diisopropyltryptamine, Foxy . Legal Medicine, 2006, 8(4), 241-244.

Sources

- 1. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. This compound | CAS#:104863-66-3 | Chemsrc [chemsrc.com]

- 8. 104863-66-3|this compound|BLD Pharm [bldpharm.com]

- 9. aksci.com [aksci.com]

- 10. orgsyn.org [orgsyn.org]

Spectroscopic Data for N-Methoxy-N-methylheptanamide: A Technical Guide for Researchers

Introduction

N-Methoxy-N-methylheptanamide, a member of the Weinreb amide class of compounds, serves as a versatile intermediate in organic synthesis, particularly in the formation of ketones and aldehydes. Its utility stems from the stability of the N-methoxy-N-methylamide group to various nucleophilic reagents and its facile conversion to the corresponding carbonyl compounds under mild conditions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, grounded in established principles of analytical chemistry.

Molecular Structure and Spectroscopic Overview

This compound possesses a simple aliphatic chain attached to the characteristic Weinreb amide functionality. This structure gives rise to distinct signals in both NMR and IR spectroscopy, allowing for unambiguous identification.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the amide carbonyl and the methoxy group.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.68 | s | 3H | N-OCH₃ |

| ~3.18 | s | 3H | N-CH₃ |

| ~2.40 | t, J ≈ 7.5 Hz | 2H | -C(=O)CH₂- |

| ~1.65 | quint, J ≈ 7.5 Hz | 2H | -C(=O)CH₂CH₂- |

| ~1.30 | m | 6H | -(CH₂)₃- |

| ~0.89 | t, J ≈ 7.0 Hz | 3H | -CH₂CH₃ |

Interpretation:

-

The two singlets at approximately 3.68 and 3.18 ppm are characteristic of the N-methoxy and N-methyl protons, respectively. Their downfield shift is due to the electronegativity of the adjacent nitrogen and oxygen atoms.

-

The triplet at around 2.40 ppm corresponds to the methylene protons alpha to the carbonyl group. The deshielding effect of the carbonyl group causes this downfield shift.

-

The signals for the remaining methylene groups in the heptanoyl chain appear as multiplets in the upfield region, typically between 1.30 and 1.65 ppm.

-

The terminal methyl group of the heptanoyl chain gives rise to a triplet at approximately 0.89 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~174 | C=O |

| ~61 | N-OCH₃ |

| ~34 | -C(=O)CH₂- |

| ~32 | N-CH₃ |

| ~31 | -(CH₂)₄- |

| ~29 | -(CH₂)₄- |

| ~25 | -(CH₂)₄- |

| ~22 | -CH₂CH₃ |

| ~14 | -CH₂CH₃ |

Interpretation:

-

The carbonyl carbon of the amide appears significantly downfield, around 174 ppm.

-

The N-methoxy carbon signal is typically found around 61 ppm.[1][2]

-

The N-methyl carbon resonates at approximately 32 ppm.

-

The carbons of the heptanoyl chain are observed in the aliphatic region of the spectrum, with the carbon alpha to the carbonyl appearing at about 34 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl stretch of the tertiary amide.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2955-2855 | Strong, sharp | C-H stretching (aliphatic) |

| ~1665 | Strong, sharp | C=O stretching (Amide I band) |

| ~1465 | Medium | CH₂ bending |

| ~1380 | Medium | CH₃ bending |

| ~1180 | Medium | C-N stretching |

| ~1040 | Medium | C-O stretching |

Interpretation:

-

The most prominent feature in the IR spectrum is the strong absorption around 1665 cm⁻¹, which is characteristic of the C=O stretching vibration of a tertiary amide (Weinreb amide).[3][4] This is often referred to as the Amide I band.[3][5]

-

The absence of N-H stretching bands in the region of 3200-3500 cm⁻¹ confirms the tertiary nature of the amide.

-

Strong C-H stretching vibrations from the aliphatic chain and the methyl groups are observed in the 2855-2955 cm⁻¹ region.[6]

Experimental Protocols

The following provides a generalized workflow for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to aid in the assignment of carbon signals.

-

-

Data Processing and Analysis:

-

Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

Sources

- 1. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. Empirical amide I vibrational frequency map: Application to 2D-IR line shapes for isotope-edited membrane peptide bundles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

Purity and stability of N-Methoxy-N-methylheptanamide

An In-Depth Technical Guide to the Purity and Stability of N-Methoxy-N-methylheptanamide

Abstract

This compound, a prominent member of the Weinreb amide class of reagents, is a cornerstone in modern organic synthesis for the precise construction of ketones. Its utility is fundamentally dependent on its purity upon synthesis and its stability during storage and handling. This guide provides a comprehensive examination of the critical factors governing the purity and stability of this compound. We will explore robust synthetic and purification protocols, delve into the chemical pathways of its degradation, and outline validated analytical methodologies for its characterization. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals who rely on the integrity of this versatile synthetic intermediate.

Introduction: The Role of this compound in Synthesis

N-methoxy-N-methylamides, commonly known as Weinreb amides, are a privileged class of compounds in organic chemistry.[1] Their significance, first reported by Steven M. Weinreb and Steven Nahm in 1981, lies in their ability to react with organometallic reagents (like Grignard or organolithium reagents) to afford ketones in high yields, elegantly circumventing the common issue of over-addition that plagues similar reactions with esters or acid chlorides.[2][3]

The unique reactivity of the Weinreb amide is attributed to the formation of a stable, five-membered tetrahedral intermediate upon nucleophilic attack.[4][5] This intermediate is stabilized by chelation from the N-methoxy group, rendering it resistant to a second nucleophilic addition under typical reaction conditions.[2] An acidic workup then liberates the desired ketone. This controlled reactivity makes this compound an invaluable precursor for the synthesis of heptan-based ketones, which are prevalent in various natural products and pharmaceutical agents. Given this critical role, ensuring the compound's high purity and long-term stability is paramount for reproducible and successful synthetic outcomes.

Physicochemical Properties

A foundational understanding begins with the basic properties of the molecule.

| Property | Value | Source |

| CAS Number | 104863-66-3 | [6][7] |

| Molecular Formula | C₉H₁₉NO₂ | [8] |

| Molecular Weight | 173.25 g/mol | [8] |

| Appearance | Typically a pale-yellow, clear oil | [9][10] |

| Storage | Sealed in a dry environment at room temperature or refrigerated | [6][11] |

Synthesis and Purification: Establishing the Purity Baseline

The quality of this compound is intrinsically linked to its synthesis and subsequent purification. Numerous methods exist for the formation of Weinreb amides, generally involving the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine.[4]

Recommended Synthetic Protocol

A reliable and widely used method involves the activation of heptanoic acid using a coupling agent, followed by amidation. This approach avoids the need to handle the more reactive and moisture-sensitive heptanoyl chloride.

Experimental Protocol: Synthesis from Heptanoic Acid

-

Activation: To a stirred solution of heptanoic acid (1.0 equiv.) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add N-methylmorpholine (NMM) (1.1 equiv.). Slowly add 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equiv.) and allow the mixture to stir at 0 °C for 1-2 hours to form the activated ester.

-

Amidation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 equiv.) in a minimal amount of water and neutralize carefully with a saturated solution of sodium bicarbonate. Extract the free amine into dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully remove the solvent in vacuo.

-

Coupling: Dissolve the resulting N,O-dimethylhydroxylamine free base in anhydrous THF and add it dropwise to the activated ester solution at 0 °C.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-